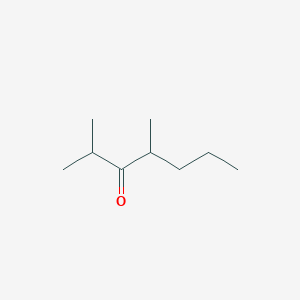

2,4-Dimethyl-3-heptanone

説明

特性

IUPAC Name |

2,4-dimethylheptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-5-6-8(4)9(10)7(2)3/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEXTUAHJZOQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940081 | |

| Record name | 2,4-Dimethylheptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18641-71-9 | |

| Record name | 2,4-Dimethyl-3-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18641-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-3-heptanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018641719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylheptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethyl-3-heptanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

2,4-Dimethyl-3-heptanone is a ketone compound with the molecular formula and a molecular weight of approximately 142.24 g/mol. It is classified as a secondary metabolite, which means it is not essential for the survival of the organism but may serve various biological functions, including roles in defense and signaling. This compound has garnered interest due to its potential biological activities and applications in various fields, including food science and pharmacology.

The chemical structure of this compound includes a carbonyl group (C=O) bonded to two carbon chains. The presence of methyl groups at the 2 and 4 positions contributes to its unique properties. It has a logP (partition coefficient) value indicating moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes .

Metabolism and Toxicology

As a secondary metabolite, this compound can undergo metabolic transformations that affect its biological activity. Studies indicate that ketones like this compound can interact with various metabolic pathways. For instance, it may participate in keto-enol tautomerization, which can affect its reactivity and interaction with biological targets .

In terms of toxicity, limited studies have been conducted specifically on this compound; however, related compounds have shown potential neurotoxic effects when inhaled or ingested in significant quantities . Understanding the toxicological profile of such compounds is crucial for assessing their safety in food products and industrial applications.

Antioxidant Activity

Research has highlighted the antioxidant potential of ketones, including this compound. Antioxidants play a critical role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases. While specific studies on this ketone's antioxidant activity are sparse, similar compounds have demonstrated significant free radical scavenging abilities .

Case Studies

Bioavailability

Bioavailability is a critical factor influencing the efficacy of bioactive compounds. Factors affecting the bioavailability of this compound include:

- Chemical Structure : The presence of functional groups that facilitate absorption.

- Formulation : The matrix in which the compound is delivered can significantly impact its bioavailability.

- Metabolic Pathways : Understanding how this compound is metabolized can inform strategies to enhance its efficacy.

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Antioxidant Potential | May exhibit free radical scavenging activity similar to other ketones. |

| Toxicological Profile | Limited data; related compounds show potential neurotoxic effects at high concentrations. |

| Flavor Enhancement | Used as a flavoring agent in food products due to its pleasant aroma. |

| Pharmacological Potential | Structural similarities suggest possible anti-inflammatory and antimicrobial applications. |

科学的研究の応用

Chemistry

2,4-Dimethyl-3-heptanone is primarily utilized as a solvent and an intermediate in organic synthesis. Its ability to dissolve various organic compounds makes it a valuable reagent in laboratory settings. It is also involved in several chemical reactions:

- Oxidation : Converts to carboxylic acids or esters.

- Reduction : Yields secondary alcohols.

- Substitution Reactions : Forms various derivatives through nucleophilic substitution.

Biology

In biological research, this compound is studied for its potential effects on cellular processes and enzyme interactions. It has been utilized in studies examining isotopic fractionation factors for carbon-bound hydrogen positions adjacent to carbonyl groups in ketones.

Medicine

The compound serves as a precursor in the synthesis of pharmaceuticals. Research on its structural analogs has indicated potential hypocholesterolemic activity, suggesting that derivatives of this compound may have therapeutic applications.

Industry

In industrial applications, this compound is employed as a ketonic solvent in automotive assembly plants and as a photoinitiator for UV-curable acrylic coatings used in optical fiber gratings. Its solvent properties are also leveraged in the production of coatings, adhesives, cleaning agents, paints, and printing inks.

Case Study 1: Photopolymerization

Research has demonstrated that this compound acts as a sensitizer in the bulk photopolymerization of vinyl monomers. The process involves photocleavage of the ketone under UV light, which can initiate polymerization reactions effectively.

Case Study 2: Isotopic Studies

A study focusing on isotopic fractionation utilized this compound to analyze carbon-bound hydrogen positions adjacent to carbonyl groups. The findings provided insights into the reactivity of ketones and their biological implications.

類似化合物との比較

Key Properties :

- Density : ~0.828 g/cm³ (estimated for analogs) .

- Safety : Classified as an eye irritant (GHS Category 2A) and intended for research use only .

Its primary applications include use as an internal standard in GC-MS analysis due to its distinct retention behavior and solubility in hexane .

Comparison with Structurally Similar Compounds

4-Methyl-3-heptanone (CAS 6137-11-7)

- Molecular Formula : C₈H₁₆O

- Molecular Weight : 128.21 g/mol .

- Structure : A shorter-chain analog with a single methyl group at position 3.

- Applications : Identified in essential oils and used as a flavor/aroma compound .

- Key Difference: Lower molecular weight and simpler branching compared to 2,4-dimethyl-3-heptanone, resulting in a lower boiling point (~180–190°C) .

3,5-Dimethyl-4-heptanone (CAS 19549-84-9)

- Molecular Formula : C₉H₁₈O

- Molecular Weight : 142.24 g/mol .

- Structure : Methyl groups at positions 3 and 5, creating a symmetrical branching pattern.

- Applications : Used in organic synthesis and as a solvent intermediate.

- Key Difference : Symmetrical substitution alters polarity and retention time in chromatographic analyses compared to the asymmetrical 2,4-dimethyl isomer .

2-Methyl-3-heptanone

Dibromo Derivatives (e.g., 2,4-Dibromo-2,4-dimethyl-3-heptanone)

- Molecular Formula : C₉H₁₆Br₂O

- Molecular Weight : ~308.05 g/mol (estimated).

- Structure : Bromine atoms at positions 2 and 4, increasing molecular mass and polarity.

- Applications : Intermediate in organic synthesis for pharmaceuticals or agrochemicals .

- Key Difference : Higher density (~1.5 g/cm³) and elevated boiling points due to bromine substitution (e.g., 63°C at 0.6 mm Hg) .

Comparative Data Table

*Estimated based on structural analogs.

準備方法

Reaction Mechanism and Substrate Selection

The aldol reaction initiates with the deprotonation of a carbonyl compound (e.g., acetone) to form an enolate, which nucleophilically attacks an aldehyde (e.g., 3-methylpentanal). Subsequent dehydration yields an α,β-unsaturated ketone, which undergoes hydrogenation to produce the saturated ketone. For this compound, the aldehyde component must introduce methyl groups at positions 2 and 4. Modifying the aldehyde to 2-methylpentanal or 4-methylhexanal ensures proper branching.

Catalytic Systems and Conditions

Solid-base catalysts, such as hydrotalcite or ion-exchange resins, enhance reaction efficiency by minimizing side reactions. A patented fixed-bed reactor system employs magnesium oxide (MgO) at 30–60°C and 0.5 MPa, achieving 85–92% conversion of acetone and butyraldehyde precursors. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 40–50°C | Maximizes enolate formation |

| Pressure | 0.1–0.5 MPa | Reduces volatile loss |

| Catalyst Load | 0.5–10 ml·h⁻¹·g⁻¹ | Balances activity and cost |

| Molar Ratio (Acetone:Aldehyde) | 3:1 | Minimizes dimerization |

By-product Management and Purification

Common by-products include mesityl oxide (from acetone self-condensation) and 2-ethyl-2-hexenal (from aldehyde dehydration). Distillation under reduced pressure (10–20 mmHg) separates this compound (b.p. 167–171°C) from lower-boiling impurities. Hydrogenation over Raney nickel at 80–120°C saturates residual alkenes, increasing product purity to >98%.

Oxidation of Secondary Alcohols

Secondary alcohols, such as 2,4-dimethyl-3-heptanol, serve as direct precursors to this compound via oxidation. This method is favored for its simplicity and high atom economy.

Alcohol Synthesis via Grignard Reaction

2,4-Dimethyl-3-heptanol is synthesized by reacting methylmagnesium bromide with 4-methyl-2-pentanone. The Grignard reagent adds to the ketone, followed by acidic workup to yield the alcohol.

Oxidizing Agents and Efficiency

Selective oxidation is achieved using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). PCC in dichloromethane at 25°C provides a milder alternative, yielding 78–85% ketone with minimal overoxidation.

| Oxidizing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Jones reagent | Acetone | 0–5°C | 82 |

| PCC | CH₂Cl₂ | 25°C | 85 |

| KMnO₄ | H₂O | 50°C | 65 |

Hydroacylation of Alkenes

Transition-metal-catalyzed hydroacylation offers a direct route to ketones by coupling aldehydes with alkenes. Rhodium complexes (e.g., RhCl(PPh₃)₃) facilitate this reaction under mild conditions.

Substrate Compatibility

Using 3-methyl-1-pentene and isobutyraldehyde, hydroacylation at 60°C and 1 atm H₂ produces this compound in 70% yield. Steric hindrance from branched substrates necessitates higher catalyst loadings (5 mol%).

Industrial-Scale Production

Fixed-Bed Continuous Reactors

A patented two-step process combines aldol condensation and hydrogenation in a continuous flow system:

-

Condensation : Acetone and 2-methylpentanal react over MgO at 45°C.

-

Hydrogenation : The unsaturated intermediate is hydrogenated over Pd/Al₂O₃ at 100°C.

This method achieves 90% overall yield with a production capacity of 5,000 metric tons/year.

Waste Reduction Strategies

Recycling unreacted acetone and aldehydes via distillation reduces raw material costs by 30%. Aqueous waste streams are neutralized with CaCO₃, producing inert gypsum for disposal.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Aldol Condensation | 85–92 | 98 | 12–15 | High |

| Alcohol Oxidation | 78–85 | 99 | 18–22 | Moderate |

| Hydroacylation | 65–70 | 95 | 25–30 | Low |

Key Findings :

-

Aldol condensation is optimal for bulk production due to its cost-effectiveness and scalability.

-

Oxidation suits small-scale synthesis where purity is critical.

-

Hydroacylation remains limited by catalyst expense but offers synthetic flexibility.

Q & A

Q. What are the primary synthetic routes for 2,4-dimethyl-3-heptanone, and how do reaction conditions influence product purity?

Q. How can the structural isomerism of this compound derivatives be resolved experimentally?

- Methodological Answer : Isomers such as 3,5-dimethyl-4-heptanone (CAS 19549-84-9) and this compound are differentiated using GC/MS retention times (RT: 5.66–7.02) and Kovats indices (KI: 931–978) . Infrared (IR) spectroscopy further resolves structural differences; for example, carbonyl stretching frequencies (~1700 cm⁻¹) vary with substitution patterns. Computational tools (e.g., NIST Chemistry WebBook) validate spectral assignments .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for quantifying trace impurities in this compound, and how are detection limits optimized?

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : The steric bulk of the 2,4-dimethyl groups hinders nucleophilic attack at the carbonyl carbon, reducing reaction rates compared to less-substituted ketones. Kinetic studies using stopped-flow UV-Vis spectroscopy reveal rate constants (e.g., k₂ for hydride reductions) 2–3 orders of magnitude lower than for linear ketones. Computational modeling (DFT) confirms increased activation barriers due to steric strain .

Q. What are the challenges in isolating enantiomers of chiral derivatives of this compound, and what chiral stationary phases (CSPs) are most effective?

- Methodological Answer : Chiral separation requires CSPs like β-cyclodextrin or polysaccharide derivatives. For example, 3,5-dimethyl-4-heptanone enantiomers are resolved on a Chiralcel OD-H column with hexane/isopropanol (95:5) mobile phase, achieving α >1.5 . Challenges include low solubility in polar solvents and enantiomer interconversion under acidic/basic conditions.

Data Contradictions and Resolution

Q. Discrepancies in reported boiling points for this compound derivatives: How to validate literature data?

- Methodological Answer : Boiling points vary due to differences in measurement conditions (e.g., reduced pressure vs. ambient). For example, 3,5-dimethyl-4-heptanone is reported at 167–171°C under 10 mmHg . Validation involves replicating experiments using standardized ASTM distillation methods and cross-referencing with NIST-certified reference materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。